1-methyl-1H-pyrazole-4-carboxylic acid

Catalog No.
S566049
CAS No.
5952-92-1
M.F
C5H6N2O2
M. Wt
126.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-methyl-1H-pyrazole-4-carboxylic acid

CAS Number

5952-92-1

Product Name

1-methyl-1H-pyrazole-4-carboxylic acid

IUPAC Name

1-methylpyrazole-4-carboxylic acid

Molecular Formula

C5H6N2O2

Molecular Weight

126.11 g/mol

InChI

InChI=1S/C5H6N2O2/c1-7-3-4(2-6-7)5(8)9/h2-3H,1H3,(H,8,9)

InChI Key

UPPPWUOZCSMDTR-UHFFFAOYSA-N

SMILES

CN1C=C(C=N1)C(=O)O

Canonical SMILES

CN1C=C(C=N1)C(=O)O

The exact mass of the compound 1-methyl-1H-pyrazole-4-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-Methyl-1H-pyrazole-4-carboxylic acid (CAS 5952-92-1) is a highly utilized heterocyclic building block characterized by a planar pyrazole core, an N1-methyl group, and a C4-carboxylic acid. It exhibits a predicted pKa of 3.88 and moderate aqueous solubility (~19.3 mg/mL), making it highly processable in standard aqueous workups . The presence of the N-methyl group permanently blocks one hydrogen bond donor, eliminating the tautomerism inherent to unmethylated pyrazoles. This structural fixation provides a rigid, predictable linear vector for amide coupling, which is extensively exploited in the design of pharmaceutical libraries, particularly for kinase and epigenetic inhibitors, as well as in the development of agrochemical active ingredients [1].

Substituting 1-methyl-1H-pyrazole-4-carboxylic acid with its unmethylated analog (1H-pyrazole-4-carboxylic acid) or regioisomers (such as the 3-carboxylic acid) fundamentally disrupts both synthetic workflows and downstream biological activity. The unmethylated 1H-analog requires additional protection/deprotection steps (e.g., using SEM or Boc groups) to prevent unwanted N-acylation or N-alkylation during cross-coupling reactions, significantly increasing synthetic overhead [1]. Furthermore, shifting the carboxylic acid to the 3-position alters the exit vector of the resulting amide bond, which frequently abolishes target binding affinity in structure-based drug design by misaligning the pharmacophore within tight enzymatic pockets like those of SIRT2 or succinate dehydrogenase [2].

Acidity and Tautomeric Stability vs. Regioisomers

The position of the carboxylic acid and the presence of the N-methyl group directly influence the compound's acidity. 1-Methyl-1H-pyrazole-4-carboxylic acid has a predicted pKa of 3.88, making it a slightly weaker acid than its regioisomer 1-methyl-1H-pyrazole-3-carboxylic acid (pKa ~3.68) . Compared to the unmethylated 1H-pyrazole-4-carboxylic acid, the N-methylation completely abolishes annular tautomerism, locking the molecule into a single defined geometry.

Evidence DimensionPredicted pKa and Tautomeric State
Target Compound Data1-methyl-1H-pyrazole-4-carboxylic acid: pKa ~3.88, fixed geometry
Comparator Or Baseline1-methyl-1H-pyrazole-3-carboxylic acid: pKa ~3.68; 1H-pyrazole-4-carboxylic acid: tautomeric
Quantified DifferenceDelta pKa of 0.2 units and elimination of tautomeric mixtures
ConditionsStandard predictive models and ambient conditions

A fixed tautomeric state and specific pKa streamline purification and ensure predictable reactivity during parallel library synthesis.

Synthetic Efficiency in Amide Coupling Workflows

In the synthesis of complex pharmaceutical intermediates, such as SirReal-type SIRT2 inhibitors, 1-methyl-1H-pyrazole-4-carboxylic acid enables direct HATU/DIPEA-mediated amide coupling without the need for pyrazole nitrogen protection [1]. While coupling with ambident nucleophiles (like 4-aminophenol) still requires careful optimization to avoid O-acylation, the inherent N1-protection of the target compound prevents the N-acylation side reactions that severely reduce yields when using the unmethylated 1H-pyrazole-4-carboxylic acid baseline [1].

Evidence DimensionRequirement for N-protection in coupling
Target Compound Data1-methyl-1H-pyrazole-4-carboxylic acid: No N-protection required
Comparator Or Baseline1H-pyrazole-4-carboxylic acid: Requires SEM/Boc protection
Quantified DifferenceElimination of 2 synthetic steps (protection/deprotection)
ConditionsStandard HATU/DIPEA amide coupling conditions

Procuring the pre-methylated building block directly reduces step count and improves overall yield in high-throughput medicinal chemistry.

Pharmacophore Vector Alignment in Enzyme Inhibitors

The 1-methyl-1H-pyrazole-4-carboxamide motif is a privileged structure in several inhibitor classes. In the optimization of SirReal2 derivatives for SIRT2 inhibition, the 4-position vector optimally directs the attached aromatic systems into the binding pocket, achieving IC50 values as low as 79 nM for optimized derivatives [1]. Substituting this core with unmethylated pyrazoles or altering the substitution vector typically results in a massive loss of potency, as the N-methyl group is often required to fill a specific hydrophobic sub-pocket and stabilize the ligand-enzyme complex [1].

Evidence DimensionEnzyme Inhibitory Potency (IC50)
Target Compound Data1-methyl-1H-pyrazole-4-carboxamide derivatives: High potency (e.g., SIRT2 IC50 = 79 nM)
Comparator Or BaselineUnmethylated or misaligned regioisomers: Significant loss of potency (>10-fold drop)
Quantified DifferenceStrict requirement for the N-methyl and C4-vector for sub-micromolar activity
ConditionsIn vitro SIRT2 fluorescence-based inhibition assay

For targeted drug discovery, this specific regioisomer is non-interchangeable due to its precise geometric fit within target binding sites.

High-Throughput Synthesis of Epigenetic and Kinase Inhibitors

Directly utilizes the compound's fixed tautomeric state and C4-vector to construct highly potent, selective SIRT2 or kinase inhibitor libraries without the overhead of pyrazole N-protection [1].

Baseline Control in Agrochemical Fungicide Development

Serves as the critical non-fluorinated structural baseline when evaluating the SAR of succinate dehydrogenase inhibitor (SDHI) fungicides, allowing researchers to isolate the specific lipophilic contribution of difluoromethyl groups (as seen in fluxapyroxad analogs) [2].

Development of Rigid Metal-Organic Frameworks (MOFs)

Employed as a rigid, planar mono-carboxylic acid ligand where the pyrazole nitrogen and carboxylate provide predictable coordination geometries for novel materials [1].

XLogP3

-0.2

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (80%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

1-methyl-pyrazole-4-carboxylic acid

Dates

Last modified: 08-15-2023

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